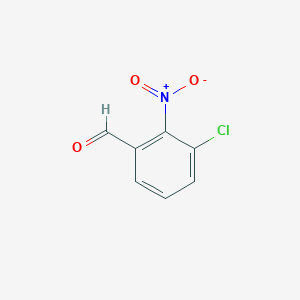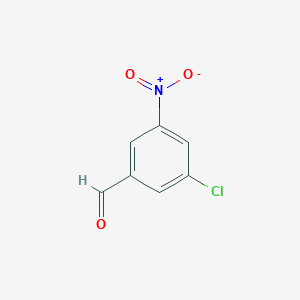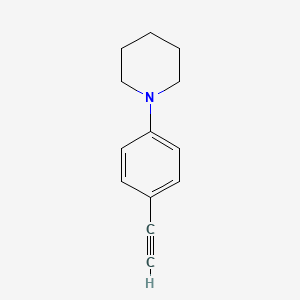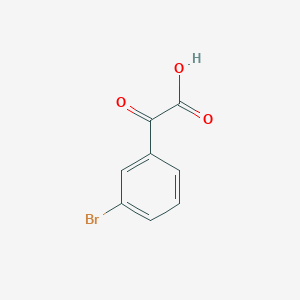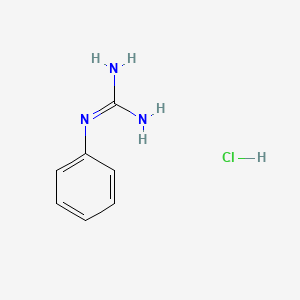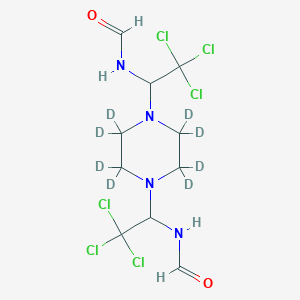
Triforine-d8
Descripción general
Descripción
Triforine-d8 is a deuterated form of triforine, a systemic fungicide used to control a variety of fungal diseases in plants. The deuterated version, this compound, is primarily used as a reference standard in analytical chemistry due to its stable isotopic labeling, which aids in the accurate quantification and analysis of triforine residues in various matrices .
Aplicaciones Científicas De Investigación
Triforine-d8 is extensively used in scientific research, particularly in the fields of:
Analytical Chemistry: As a reference standard for the accurate quantification of triforine residues in environmental and food samples.
Environmental Science: To study the environmental fate and behavior of triforine, including its degradation and persistence in soil and water.
Agricultural Research: To investigate the efficacy and safety of triforine as a fungicide, including its impact on non-target organisms and resistance management.
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of triforine in biological systems
Mecanismo De Acción
Target of Action
Triforine-d8, a member of the class of N-alkylpiperazines, is a fungicide that primarily targets the sterol biosynthesis pathway in fungi . It inhibits two target sites within the sterol biosynthetic pathway, the Δ8 → Δ7 isomerase and the Δ14 reductase .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the inhibition of sterol biosynthesis. This inhibition disrupts the normal functioning of the fungal cells, preventing their growth and proliferation . This compound is classified as a demethylation inhibitor, also known as a sterol biosynthesis inhibitor .
Biochemical Pathways
This compound affects the sterol biosynthesis pathway in fungi. By inhibiting the Δ8 → Δ7 isomerase and the Δ14 reductase, it disrupts the production of essential sterols. These sterols are crucial components of fungal cell membranes, and their deficiency leads to impaired cell function and eventual cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). More than 80% of administered this compound is rapidly absorbed by both male and female rats. It is widely distributed in the body, and more than 78% is excreted in urine, 5–6% in expired air, and 12–14% in feces . This compound is extensively metabolized by cleavage of one of the two side-chains, followed by oxidation and conjugation of the side-chain metabolites with glucuronic acid or glutathione .
Result of Action
The result of this compound’s action is the control of fungal diseases in a range of crops and ornamentals. By inhibiting sterol biosynthesis, this compound disrupts the normal functioning of fungal cells, preventing their growth and proliferation. This leads to the death of the fungal cells and the control of fungal diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the application method and the growth conditions of the plants. It is applied as a foliar spray to ornamentals, with only a few being effective and registered as soil drenches . Regular monitoring of this compound residues in food and the environment is crucial to ensure compliance with regulatory standards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triforine-d8 involves the incorporation of deuterium atoms into the triforine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure the safety and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triforine-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted this compound analogs .
Comparación Con Compuestos Similares
Similar Compounds
Triforine-d8 can be compared with other systemic fungicides that inhibit sterol biosynthesis, such as:
- Propiconazole
- Tebuconazole
- Myclobutanil
- Flutriafol
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of triforine residues is essential .
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIUMZODEXOR-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583587 | |
| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-12-8 | |
| Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








